Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and medicinal chemistry. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methoxyphenyl group attached to the azepane ring.
Preparation Methods
The synthesis of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxyphenylacetic acid with ethylamine in the presence of a dehydrating agent can lead to the formation of the desired azepane ring. The reaction conditions typically involve heating the reaction mixture under reflux with a suitable solvent such as dichloromethane or ethanol.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. Catalytic processes, such as palladium-catalyzed reactions, can be employed to enhance the yield and selectivity of the desired product. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In medicinal chemistry, it serves as a precursor for the development of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
In biology, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is also used in the development of novel inhibitors and modulators of biological pathways. In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and behavior.
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are conducted to elucidate the precise interactions and effects of the compound.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate can be compared with other similar compounds, such as other azepane derivatives and methoxyphenyl-containing compounds. Some similar compounds include:
- Ethyl 3-(4-methoxyphenyl)piperidine-1-carboxylate
- Ethyl 3-(4-methoxyphenyl)morpholine-1-carboxylate
- Ethyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Compared to these compounds, this compound has a unique seven-membered azepane ring, which may confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring also contributes to its specific reactivity and interactions with molecular targets.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)17-11-5-4-6-14(12-17)13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJYGPVNIQMPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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